4-Phenyl-2-(trichloromethyl)pyrimidine
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Overview
Description
4-Phenyl-2-(trichloromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 This particular compound is distinguished by the presence of a phenyl group at position 4 and a trichloromethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(trichloromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of acetophenone derivatives, which undergo a series of reactions to introduce the phenyl and trichloromethyl groups into the pyrimidine ring. The reaction conditions often include the use of microwave techniques to enhance the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-(trichloromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The phenyl and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of suitable solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptosis (programmed cell death) by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes . This effect is mediated through the activation of key signaling pathways, including the p53 and BAX pathways .
Comparison with Similar Compounds
4-Chloro-2-(trichloromethyl)pyrimidine: Similar in structure but with a chlorine atom instead of a phenyl group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a trichloromethyl group.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the pyrimidine core but have different substituents at various positions.
Uniqueness: 4-Phenyl-2-(trichloromethyl)pyrimidine is unique due to the presence of both the phenyl and trichloromethyl groups, which confer distinct chemical properties and biological activities
Properties
CAS No. |
91021-33-9 |
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Molecular Formula |
C11H7Cl3N2 |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
4-phenyl-2-(trichloromethyl)pyrimidine |
InChI |
InChI=1S/C11H7Cl3N2/c12-11(13,14)10-15-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
GBQCJHXYAFGUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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